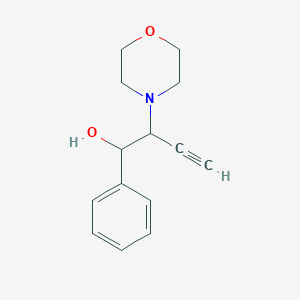
2-Morpholin-4-yl-1-phenylbut-3-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Morpholin-4-yl-1-phenylbut-3-yn-1-ol is an organic compound that contains a morpholine group, a phenyl group, and an alkyne group. This compound is known for its unique structure, which combines these functional groups, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
The synthesis of 2-Morpholin-4-yl-1-phenylbut-3-yn-1-ol typically involves the reaction of morpholine with phenylacetylene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields .
Analyse Des Réactions Chimiques
2-Morpholin-4-yl-1-phenylbut-3-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkanes.
Substitution: Nucleophilic substitution reactions can occur at the alkyne group, where nucleophiles like halides or amines replace the hydrogen atoms.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halides, amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction yields alkanes .
Applications De Recherche Scientifique
2-Morpholin-4-yl-1-phenylbut-3-yn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Morpholin-4-yl-1-phenylbut-3-yn-1-ol involves its interaction with specific molecular targets and pathways. The morpholine group can interact with enzymes and receptors, modulating their activity. The phenyl group contributes to the compound’s lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets. The alkyne group can participate in covalent bonding with target proteins, leading to the inhibition or activation of specific pathways .
Comparaison Avec Des Composés Similaires
2-Morpholin-4-yl-1-phenylbut-3-yn-1-ol can be compared with other similar compounds, such as:
4-Phenyl-3-butyn-2-ol: This compound shares the phenyl and alkyne groups but lacks the morpholine group, making it less versatile in biological applications.
3-Hydroxy-1-phenyl-1-butyne: Similar in structure but with a hydroxyl group instead of the morpholine group, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
36610-94-3 |
|---|---|
Formule moléculaire |
C14H17NO2 |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
2-morpholin-4-yl-1-phenylbut-3-yn-1-ol |
InChI |
InChI=1S/C14H17NO2/c1-2-13(15-8-10-17-11-9-15)14(16)12-6-4-3-5-7-12/h1,3-7,13-14,16H,8-11H2 |
Clé InChI |
VYKCXYSHLQPPOM-UHFFFAOYSA-N |
SMILES canonique |
C#CC(C(C1=CC=CC=C1)O)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


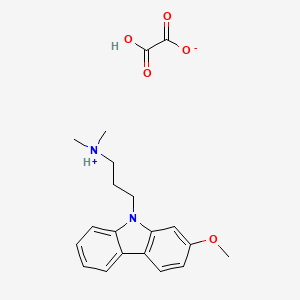
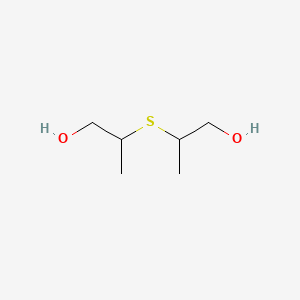
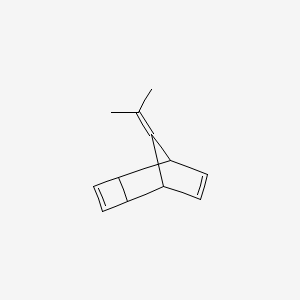
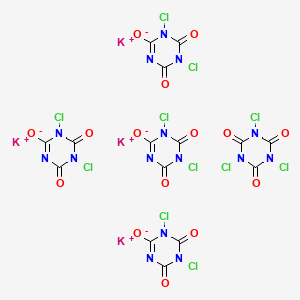
![Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13747714.png)
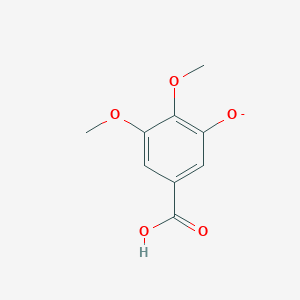
![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-[(2-oxo-1-pyrrolidinyl)methyl]phenoxy]-](/img/structure/B13747738.png)
![7A-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B13747753.png)
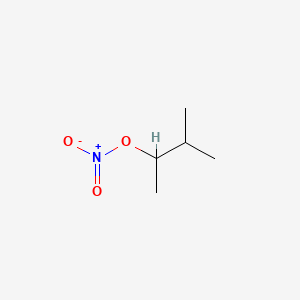
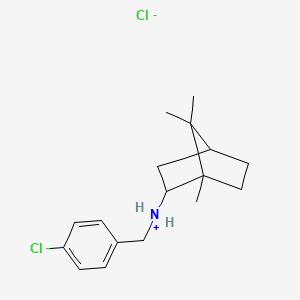
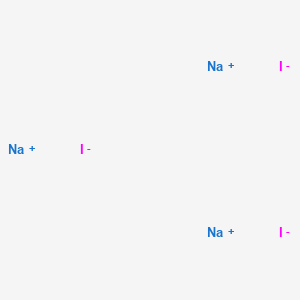
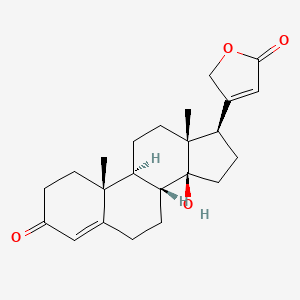
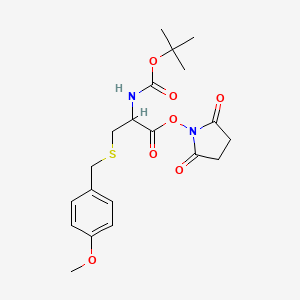
![N-[5-[Bis-(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]acetamide](/img/structure/B13747772.png)
